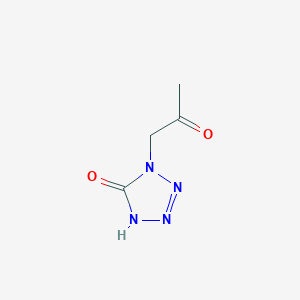

4-(2-Oxopropyl)-1H-tetrazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopropyl)-1H-tetrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3(9)2-8-4(10)5-6-7-8/h2H2,1H3,(H,5,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCHLGKPUGLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202415-39-2 | |

| Record name | 1-(2-oxopropyl)-2,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Oxopropyl 1h Tetrazol 5 One

Precursor Synthesis and Functionalization Strategies

The synthesis of 4-(2-Oxopropyl)-1H-tetrazol-5-one relies on the availability of suitable precursors that can be either functionalized to build the tetrazolone ring or are already part of the desired final structure. A common precursor is 1H-tetrazol-5-one, which can be synthesized through various methods. One approach involves the reaction of sodium (5-mercaptotetrazol-1-yl)acetate with 1-chloro-1-[(4-methylphenyl)hydrazono]propan-2-one. semanticscholar.org

Functionalization strategies often involve creating the tetrazole ring from non-cyclic precursors. For instance, the reaction of amines with triethyl orthoformate and sodium azide (B81097), catalyzed by Yb(OTf)3, can produce 1-substituted 1H-tetrazoles. organic-chemistry.org Another strategy involves the diazotization of amidrazones, which are themselves prepared from imidates and hydrazine (B178648), to form 5-substituted 1H-tetrazoles. thieme-connect.com

Cyclization Reactions for 1H-Tetrazol-5-one Ring Formation

The formation of the 1H-tetrazol-5-one ring is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions, with [3+2] cycloadditions and multi-component reactions being prominent strategies.

[3+2] Cycloaddition Approaches (e.g., Nitriles with Azides)

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely used method for constructing the tetrazole ring. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This reaction involves the 1,3-dipolar cycloaddition of an azide (the 3-atom component) with a nitrile (the 2-atom component) to form the five-membered tetrazole ring. nih.gov

Various catalysts can be employed to facilitate this reaction, including zinc salts, which allow the reaction to proceed readily in water with a broad scope of nitrile substrates. organic-chemistry.org L-proline has been identified as an efficient and environmentally friendly organocatalyst for this transformation, offering high yields and simple workup procedures. organic-chemistry.org The reaction mechanism often involves the activation of the nitrile group by the catalyst, which facilitates the subsequent cyclization with the azide. organic-chemistry.org

Recent advancements have also explored the use of metal-free catalysts and microwave-assisted synthesis to improve reaction efficiency and sustainability. organic-chemistry.orgjchr.org For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to accelerate the azide-nitrile coupling under neutral conditions with microwave heating. organic-chemistry.org

Multi-component Reactions (MCRs) in Tetrazolone Synthesis

Multi-component reactions (MCRs) offer a convergent and efficient approach to synthesizing complex molecules like tetrazolones in a single step from three or more starting materials. nih.govbenthamdirect.comnih.gov The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. nih.govrsc.orgbeilstein-journals.orgscielo.org.mx This reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid to produce 1,5-disubstituted tetrazoles. scielo.org.mx

The mechanism of the Ugi-azide reaction involves the initial formation of an iminium ion from the amine and carbonyl compound, which then reacts with the isocyanide and azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx MCRs are advantageous due to their atom economy, step efficiency, and the ability to generate diverse molecular scaffolds. nih.govbenthamdirect.com

N-Alkylation and N-Functionalization Strategies for 4-(2-Oxopropyl) Moiety Introduction

Once the 1H-tetrazol-5-one core is formed, the 2-oxopropyl group is introduced at the N4 position through N-alkylation or N-functionalization. A common method for this is the reaction of a pre-formed tetrazol-5-one with an alkylating agent containing the desired three-carbon chain.

For instance, 1-(4-chlorophenyl)-4,5-dihydro-tetrazol-5-one can be reacted with 1-chloropropan-2-one (chloroacetone) to yield 1-(4-chlorophenyl)-4-(2-oxopropyl)-4,5-dihydro-tetrazol-5-one. researchgate.net This is a standard nucleophilic substitution reaction where the nitrogen atom of the tetrazolone ring attacks the electrophilic carbon of the chloroacetone, displacing the chloride.

The regioselectivity of the alkylation (i.e., whether the alkyl group attaches to N1, N2, or N4) can be influenced by various factors, including the nature of the substituents on the tetrazole ring, the alkylating agent, the solvent, and the base used. researchgate.netmdpi.comresearchgate.netpublish.csiro.auacs.org For 1-substituted tetrazol-5-ones, alkylation typically occurs at the N4 position. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysts play a significant role in modern organic synthesis, and the preparation of tetrazoles is no exception. Various transition metals have been shown to catalyze the key steps in tetrazolone synthesis, particularly the [3+2] cycloaddition reaction. nih.govnih.govnih.gov

Cobalt(II) complexes have been demonstrated to be effective catalysts for the [3+2] cycloaddition of sodium azide to organonitriles, proceeding under homogeneous conditions. nih.govnih.gov Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex which then reacts with the nitrile. nih.gov

Copper(II) complexes are also utilized, offering an efficient and safer route for tetrazole synthesis by mitigating risks associated with the traditional use of hydrazoic acid. jchr.org Palladium and copper catalysts are employed in more complex, one-pot multi-component reactions that couple Ugi-azide reactions with intramolecular cyclizations. rsc.orgbeilstein-journals.org

Other metals like zinc and ytterbium have also been used to catalyze the formation of tetrazoles from nitriles and azides. organic-chemistry.orgthieme-connect.com The use of transition metal catalysts often leads to higher yields, milder reaction conditions, and improved selectivity compared to uncatalyzed reactions.

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing green and sustainable synthetic methods in chemistry. jchr.orgbenthamdirect.comrsc.orgbohrium.comrsc.org For the synthesis of this compound and related tetrazoles, this has translated into several key areas of research.

One major focus is the replacement of hazardous reagents and solvents. For example, using water as a solvent in the zinc-catalyzed cycloaddition of nitriles and azides is a significant step towards a greener process. organic-chemistry.org The use of organocatalysts like L-proline also avoids the need for potentially toxic heavy metal catalysts. organic-chemistry.org

Multi-component reactions (MCRs) are inherently green as they are atom- and step-economical, reducing waste and energy consumption. benthamdirect.com The development of catalytic systems that are reusable and can operate under mild conditions further contributes to the sustainability of tetrazole synthesis. nih.govrsc.orgbohrium.comresearchgate.net Nanomaterial-based catalysts are also being explored due to their high efficiency and potential for easy recovery and reuse. rsc.org

The table below summarizes some of the catalysts used in the synthesis of tetrazole derivatives, highlighting the move towards more sustainable options.

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| L-proline | [3+2] Cycloaddition | Environmentally benign, cost-effective, high-yielding | organic-chemistry.org |

| Cobalt(II) complex | [3+2] Cycloaddition | Homogeneous catalysis, mild conditions | nih.govnih.gov |

| Copper(II) complex | [3+2] Cycloaddition | Mitigates explosion risk, efficient | jchr.org |

| Zinc salts | [3+2] Cycloaddition | Broad substrate scope, reaction in water | organic-chemistry.org |

| Yb(OTf)3 | [3+2] Cycloaddition | Effective for various nitriles | organic-chemistry.orgthieme-connect.com |

| Pd/Cu | Ugi-azide/Cyclization | High bond-forming efficiency in MCRs | rsc.orgbeilstein-journals.org |

| Nanomaterials | Various | High surface area, reusability | rsc.org |

| CoY Zeolite | [3+2] Cycloaddition | Reusable, mild conditions, atom-economical | researchgate.netacs.org |

Flow Chemistry and Continuous Manufacturing Approaches

The application of flow chemistry and continuous manufacturing processes for the synthesis of tetrazole derivatives has garnered significant attention due to the inherent safety, efficiency, and scalability advantages over traditional batch methods. While specific research on the continuous production of this compound is not extensively detailed in public literature, the principles and methodologies established for the synthesis of other substituted tetrazoles are directly applicable.

Continuous flow synthesis is particularly advantageous for reactions involving potentially hazardous reagents like azides, which are commonly used in tetrazole formation. By conducting the reaction in a continuous stream within a microreactor or a coiled tube reactor, only a small volume of the reaction mixture is at the elevated temperatures and pressures required for the reaction at any given moment. This minimizes the risks associated with the accumulation of thermally sensitive or explosive intermediates, such as hydrazoic acid. core.ac.uk

A general approach for the synthesis of 5-substituted-1H-tetrazoles in a continuous flow system involves the reaction of a nitrile with an azide source, often sodium azide, in a suitable solvent. core.ac.uk This process can be adapted for the synthesis of a wide array of tetrazole derivatives. The reaction mixture is pumped through a heated reactor, where the [3+2] cycloaddition takes place to form the tetrazole ring.

Several key parameters can be precisely controlled in a flow chemistry setup to optimize the reaction, including temperature, pressure, residence time, and reagent stoichiometry. For instance, a study on the continuous flow synthesis of 5-substituted tetrazoles demonstrated that near-quantitative yields could be achieved with residence times as short as 20 minutes at elevated temperatures. core.ac.uk

Different reactor configurations can be employed, such as simple coiled tubing made of materials like PFA (perfluoroalkoxy) or more sophisticated packed-bed reactors. core.ac.ukacs.orgresearchgate.net Packed-bed reactors can be filled with a solid-supported catalyst or reagent, which can simplify purification and product isolation. acs.orgresearchgate.net

The table below outlines typical parameters that would be considered in the development of a continuous flow process for the synthesis of this compound, based on established methodologies for similar tetrazole compounds.

Table 1: Illustrative Parameters for Flow Synthesis of Tetrazoles

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Reactor Type | Coiled PFA Tubing, Packed-Bed Microreactor | To provide a controlled environment for the chemical reaction. |

| Temperature | 150 - 250 °C | To provide the necessary activation energy for the cycloaddition reaction. |

| Pressure | Atmospheric to >20 bar | To maintain the solvent in a liquid phase at temperatures above its boiling point. |

| Residence Time | 5 - 30 minutes | The duration the reaction mixture spends in the heated zone of the reactor. |

| Solvents | NMP, DMF, Water | To dissolve the reactants and facilitate the reaction. |

| Azide Source | Sodium Azide, Trimethylsilyl Azide | To provide the nitrogen atoms for the tetrazole ring. |

| Flow Rate | 0.1 - 10 mL/min | To control the residence time and production rate. |

The adoption of continuous manufacturing for the synthesis of this compound would not only enhance the safety profile of the production process but also allow for more efficient process control, higher throughput, and consistent product quality.

Reaction Mechanisms and Reactivity of 4 2 Oxopropyl 1h Tetrazol 5 One

Electrophilic and Nucleophilic Reactions of the Tetrazol-5-one Core

The tetrazol-5-one ring system is an electron-rich heterocycle, yet the presence of four nitrogen atoms and an exocyclic oxygen atom creates a nuanced reactive landscape. The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them susceptible to attack by various electrophilic reagents. clockss.org Alkylation and acylation are common electrophilic reactions, with the site of substitution (N1, N2, or N4) being highly dependent on the nature of the electrophile, the solvent, and the presence of substituents on the ring. clockss.org For 4-substituted tetrazol-5-ones, electrophilic attack is anticipated to occur at one of the ring nitrogens.

Conversely, the tetrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, nucleophilic substitution reactions can occur at the 5-position if a suitable leaving group is present. In the case of 4-(2-Oxopropyl)-1H-tetrazol-5-one, the "one" (oxo) functionality at position 5 imparts a different character. Nucleophilic attack at the ring carbon is less common, but reactions with strong nucleophiles might lead to ring-opening. More commonly, nucleophilic reactions involving the tetrazole core of tetrazol-5-ones proceed via initial interaction with the ring nitrogens. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Attack on the Tetrazol-5-one Core

| Reagent Type | Predicted Site of Attack | Rationale |

|---|---|---|

| Alkyl Halides | N1 or N2 | Dependent on steric and electronic factors of the alkyl group and reaction conditions. |

| Acyl Chlorides | N1 or N2 | Similar to alkylation, with potential for subsequent rearrangements. |

Reactivity of the 2-Oxopropyl Side Chain (e.g., Ketone Reactivity, Alpha-Hydrogen Acidity)

The 2-oxopropyl side chain introduces a key reactive site: a ketone functional group. This ketone exhibits typical carbonyl reactivity. It is susceptible to nucleophilic addition by a variety of reagents, including organometallics, hydrides, and amines. These reactions would lead to the formation of the corresponding secondary alcohol, imine, or other carbonyl addition products.

Furthermore, the protons on the carbon atom alpha to the ketone (the methylene (B1212753) group) are acidic due to the electron-withdrawing effect of the carbonyl group. This acidity allows for deprotonation by a suitable base to form an enolate. This enolate intermediate can then participate in a range of reactions, such as aldol (B89426) condensations, alkylations, and halogenations at the alpha-position. The acidity of these alpha-hydrogens is a critical factor in the synthetic utility of this compound, enabling further functionalization of the side chain. mdpi.com

Table 2: Examples of Predicted Reactions of the 2-Oxopropyl Side Chain

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Nucleophilic Addition | Sodium borohydride (B1222165) | 4-(2-Hydroxypropyl)-1H-tetrazol-5-one |

| Enolate Formation | Lithium diisopropylamide | Lithium enolate of this compound |

| Aldol Condensation | Benzaldehyde, base | 4-(4-Hydroxy-4-phenyl-2-oxobutyl)-1H-tetrazol-5-one |

Tautomerism and Isomerization Pathways of this compound and its Derivatives

Tetrazoles and their derivatives are well-known for exhibiting prototropic tautomerism. For this compound, several tautomeric forms are possible. The 1H-tetrazol-5-one form is in equilibrium with the 2H-tetrazol-5-one tautomer. researchgate.netresearchgate.net Additionally, a hydroxy-tetrazole tautomer, 5-hydroxy-4-(2-oxopropyl)-tetrazole, can also exist, arising from the keto-enol tautomerism of the tetrazol-5-one ring. The position of this equilibrium is sensitive to the solvent, temperature, and the electronic nature of the substituents. researchgate.netnih.gov Theoretical calculations have shown that for many 5-substituted tetrazoles, the 2H-tautomer is the more stable isomer in the gas phase. nih.gov

Isomerization can also occur through sigmatropic rearrangements, particularly if the side chain contains unsaturation, such as an allyl group. core.ac.uk For the 2-oxopropyl derivative, while such rearrangements are not directly applicable, derivatives formed from reactions of the side chain could potentially undergo isomerization pathways.

Table 3: Possible Tautomeric Forms of 4-(2-Oxopropyl)-tetrazol-5-one

| Tautomer Name | Structural Feature | Relative Stability Factor |

|---|---|---|

| 1H-tetrazol-5-one | Proton on N1 | Influenced by solvent polarity and hydrogen bonding. |

| 2H-tetrazol-5-one | Proton on N2 | Often the more stable tautomer in the gas phase. nih.gov |

Thermal and Photochemical Transformations and Decomposition Pathways

Tetrazole derivatives are known for their high enthalpy of formation and their tendency to decompose upon heating or irradiation, often with the extrusion of molecular nitrogen. nih.govcolab.ws The thermal decomposition of 5-substituted tetrazoles can proceed through different mechanisms, including isomerization to an azidoimine followed by nitrogen elimination. researchgate.net

The photochemistry of tetrazoles is particularly rich and has been extensively studied. researchgate.netmdpi.comresearchgate.net Photolysis of tetrazole derivatives typically leads to the cleavage of the tetrazole ring, generating a variety of reactive intermediates such as nitrenes, carbenes, and nitrilimines. researchgate.netuc.pt The specific photoproducts formed are highly dependent on the substituents and the reaction conditions, including the solvent and the wavelength of light used. researchgate.net For 1,4-disubstituted tetrazol-5-ones, photolysis can lead to the formation of benzimidazolones or carbodiimides after nitrogen extrusion. colab.wssemanticscholar.org It is predicted that the photolysis of this compound would similarly involve the loss of N₂ to form a reactive intermediate, which could then undergo intramolecular reactions involving the oxopropyl side chain. For instance, a theoretical study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one proposed a mechanism involving the formation of a triplet biradical intermediate after photoextrusion of N₂. researchgate.netmdpi.com

Acid-Base Properties and Protonation/Deprotonation Studies

The tetrazole ring is known for its acidic nature, with the NH proton exhibiting a pKa comparable to that of a carboxylic acid. nih.govsemanticscholar.orgwikipedia.org This acidity is a key feature of tetrazole-containing compounds in medicinal chemistry, where the tetrazole group often serves as a bioisostere for the carboxylic acid moiety. acs.org The acidity of the tetrazole proton in this compound is influenced by the electron-withdrawing nature of the 2-oxopropyl group and the tetrazol-5-one ring itself. The pKa values for 5-substituted tetrazoles can vary, but they generally fall in the range of 3 to 6. acs.orgresearchgate.net

Protonation of the tetrazole ring can also occur, typically at one of the other nitrogen atoms. In N-substituted tetrazoles, the N4 position is often the most basic site. clockss.org The basicity of the molecule will be relatively weak due to the electron-withdrawing character of the ring and the side chain.

Table 4: Estimated pKa Values for Protons in this compound

| Proton Site | Estimated pKa Range | Rationale |

|---|---|---|

| Tetrazole NH | 3 - 5 | Comparable to other 5-substituted tetrazoles with electron-withdrawing groups. acs.orgresearchgate.net |

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of tetrazoles is an area of growing interest. Tetrazolium salts, which are the oxidized form of tetrazoles, are widely used as indicators of metabolic activity in biological systems due to their reduction to colored formazans. nih.gov This indicates that the tetrazole ring system can participate in redox reactions. The redox potential of a tetrazole derivative is influenced by its substituents. researchgate.net

Electron transfer (ET) mechanisms have been proposed in certain reactions of tetrazole derivatives, for example, in some fluorination reactions where ET competes with SN2 pathways. scispace.com The presence of the electron-rich tetrazole ring and the reducible ketone functionality in this compound suggests that it could exhibit interesting redox properties. It could potentially be oxidized to a tetrazolium species or reduced at the ketone or the ring under specific conditions. The synergistic effect between a metal oxide framework and carbon nanotube support has been shown to enhance stability and promote efficient electron transfer mechanisms in a tetrazole-based catalyst system. rsc.org The design of redox-sensing molecules has also been achieved through nitrile imine-mediated tetrazole-ene cycloaddition (NITEC), highlighting the role of tetrazoles in electron transfer processes. acs.orgnih.gov

Derivatization and Analog Synthesis Based on 4 2 Oxopropyl 1h Tetrazol 5 One

Modification of the 2-Oxopropyl Side Chain (e.g., Reductions, Oxidations, Condensations)

The 2-oxopropyl side chain features a reactive ketone carbonyl group and an adjacent α-methylene group, which are prime targets for chemical modification.

Reductions: The ketone can be readily reduced to a secondary alcohol, yielding 4-(2-hydroxypropyl)-1H-tetrazol-5-one. This transformation introduces a chiral center, opening pathways to enantiopure compounds. Standard reducing agents are effective for this purpose.

Condensations: The methylene (B1212753) protons alpha to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various condensation reactions, such as aldol (B89426) or Knoevenagel condensations, with aldehydes and ketones. This approach is a powerful tool for carbon-carbon bond formation, allowing for the extension and elaboration of the side chain.

Oxidations: While direct oxidation of the side chain without cleavage is less common, specific reagents could potentially target the methylene group under certain conditions. More typically, strong oxidizing conditions would likely lead to the cleavage of the side chain.

| Reaction Type | Reagent(s) | Potential Product |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-(2-Hydroxypropyl)-1H-tetrazol-5-one |

| Condensation | Aldehyde (R-CHO), Base (e.g., NaOH, piperidine) | 4-(3-Aryl/alkyl-2-oxo-propylidene)-1H-tetrazol-5-one derivatives |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 4-(2-Alkenyl)-1H-tetrazol-5-one derivatives |

Substitutions and Modifications on the Tetrazol-5-one Ring System

The tetrazol-5-one ring contains an acidic proton on the N1 nitrogen, which is the primary site for substitution. The ring exists in tautomeric forms, which can influence its reactivity. Modifications typically involve N-alkylation or N-acylation reactions. nih.gov

N-Alkylation: The N1-H proton can be removed by a base, and the resulting anion can be alkylated with various alkyl halides or other electrophiles. core.ac.uk This reaction is a common strategy for introducing substituents onto the tetrazole ring, which can significantly alter the molecule's physical and chemical properties. Friedel-Crafts alkylation is a well-known method for attaching alkyl groups to aromatic rings, although its application to a nitrogen heterocycle would require careful selection of conditions to avoid catalyst deactivation by the nitrogen lone pairs. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

N-Acylation: Similar to alkylation, the N1 position can be acylated using acyl chlorides or anhydrides in the presence of a base. This introduces an acyl group, which can serve as a handle for further functionalization or as a protecting group.

| Reaction Type | Reagent(s) | Potential Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | 1-Alkyl-4-(2-oxopropyl)-1H-tetrazol-5-one |

| N-Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine, Et₃N) | 1-Acyl-4-(2-oxopropyl)-1H-tetrazol-5-one |

Synthesis of Fused Heterocyclic Systems Incorporating the 4-(2-Oxopropyl)-1H-tetrazol-5-one Scaffold

The bifunctional nature of this compound, possessing both a ketone and a reactive N-H group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. nih.gov These reactions typically involve intramolecular cyclization or condensation with bifunctional reagents. beilstein-archives.org

An intramolecular cyclization could be envisioned, for example, by first performing a condensation reaction at the side chain's α-methylene group to introduce a new functional group, which could then react with the N1-H of the tetrazole ring to form a new ring system. rug.nlresearchgate.netnih.gov

Alternatively, a cyclocondensation reaction with a bifunctional reagent can be employed. For instance, reaction with hydrazine (B178648) or its derivatives could engage both the ketone on the side chain and a position on the tetrazole ring (or a group derived from it) to form a fused pyrazolo-tetrazole system. The synthesis of fused tetrazoles is a significant area of heterocyclic chemistry.

| Strategy | Reagent(s) | Potential Fused System |

| Cyclocondensation | Hydrazine (H₂NNH₂) | Dihydropyrazolotetrazolone derivative |

| Intramolecular Aldol | Base (after modification of N1) | Bicyclic tetrazolone derivative |

Chiral Resolution and Asymmetric Synthesis of Enantiopure Analogues

The parent compound, this compound, is achiral. Chirality can be introduced into the molecule primarily through the modification of the 2-oxopropyl side chain.

Introduction of Chirality: The most direct method to introduce a stereocenter is the reduction of the side-chain ketone to a secondary alcohol, forming 4-(2-hydroxypropyl)-1H-tetrazol-5-one. This creates a racemic mixture of (R) and (S) enantiomers.

Chiral Resolution: The racemic mixture of the alcohol derivative can be separated into its constituent enantiomers through chiral resolution. nih.gov A common method involves reacting the racemic alcohol with a chiral resolving agent (e.g., an enantiopure carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual, enantiopure alcohols.

Asymmetric Synthesis: A more efficient approach to obtaining enantiopure analogs is through asymmetric synthesis, which creates the desired enantiomer directly. rsc.orgnih.gov For the synthesis of chiral 4-(2-hydroxypropyl)-1H-tetrazol-5-one, this would involve the asymmetric reduction of the ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral metal-ligand complex, which preferentially produces one enantiomer over the other. mdpi.com

| Approach | Method | Key Reagent/Catalyst | Target Product |

| Chiral Resolution | Formation of diastereomers | Enantiopure chiral acid (e.g., tartaric acid derivative) | (R)- and (S)-4-(2-Hydroxypropyl)-1H-tetrazol-5-one |

| Asymmetric Synthesis | Asymmetric ketone reduction | Chiral catalyst (e.g., CBS catalyst, chiral Ru-phosphine complex) | Enantiomerically enriched (R)- or (S)-4-(2-Hydroxypropyl)-1H-tetrazol-5-one |

Formation of Poly-tetrazoles and Oligomers

Direct polymerization of this compound is not a straightforward process. However, it can be chemically modified to produce a polymerizable monomer. The synthesis of polymers decorated with nitrogen-rich tetrazole rings is of growing interest for various material applications. conicet.gov.arnih.gov

Monomer Synthesis: A viable strategy involves converting the 2-oxopropyl side chain into a polymerizable group, such as a vinyl group. This could be achieved through a two-step process: first, reduction of the ketone to the corresponding alcohol, followed by dehydration of the alcohol under acidic conditions to yield 4-(prop-1-en-2-yl)-1H-tetrazol-5-one. An alternative is the Wittig reaction, which can convert the ketone directly into a vinyl group.

Polymerization: Once the vinyl-substituted tetrazol-5-one monomer is synthesized, it can undergo polymerization through standard methods for vinyl monomers, such as free-radical polymerization. This would result in a polymer with tetrazol-5-one moieties appended to the main chain. The properties of the resulting poly-tetrazole would depend on the molecular weight and the nature of the substituents on the tetrazole ring. Research has been conducted on the synthesis and properties of various poly(vinyltetrazoles). mdpi.com

| Step | Reaction | Reagent(s) | Intermediate/Product |

| Monomer Synthesis | Reduction & Dehydration | 1. NaBH₄2. H₂SO₄, heat | 4-(Prop-1-en-2-yl)-1H-tetrazol-5-one |

| Polymerization | Free-Radical Polymerization | Initiator (e.g., AIBN) | Poly[4-(prop-1-en-2-yl)-1H-tetrazol-5-one] |

Advanced Spectroscopic and Structural Elucidation of 4 2 Oxopropyl 1h Tetrazol 5 One

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure and conformational dynamics of 4-(2-Oxopropyl)-1H-tetrazol-5-one in solution. auremn.org.br Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like NOESY, provides information on the connectivity of atoms and the spatial arrangement of the molecule. auremn.org.brnih.gov

The conformation of the 2-oxopropyl side chain relative to the tetrazole ring can be investigated by analyzing nuclear Overhauser effects (NOE) and coupling constants. nih.govrsc.org For flexible molecules, NMR data represents an average of the conformations present at equilibrium. auremn.org.br By conducting NMR experiments at varying temperatures, it is possible to study the dynamics of conformational exchange, potentially "freezing out" individual conformers at low temperatures. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds This table is predictive and based on data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Analogous Compound |

| CH₂ (Methylene) | ~4.5 - 5.0 | ~45 - 55 | Protons and carbon adjacent to the electron-withdrawing tetrazole ring are expected to be deshielded. rsc.orgsemanticscholar.org |

| C=O (Ketone) | - | ~200 - 210 | The ketone carbonyl carbon typically appears in this downfield region. semanticscholar.org |

| CH₃ (Methyl) | ~2.2 - 2.5 | ~25 - 30 | The methyl group adjacent to the carbonyl shows a characteristic singlet in this range. rsc.org |

| C=O (Tetrazolone) | - | ~150 - 160 | The carbonyl carbon within the tetrazolone ring is significantly deshielded. rsc.org |

| NH (Tetrazole) | ~11 - 17 (broad) | - | The acidic proton on the tetrazole ring often appears as a broad singlet, highly dependent on solvent and concentration. rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. nih.govpnrjournal.com The spectra reveal characteristic vibrational modes for the tetrazolone ring and the 2-oxopropyl substituent. researchgate.net

Key expected vibrational frequencies for this compound include:

N-H Stretching: A broad band in the 3000-3500 cm⁻¹ region, indicative of the N-H group on the tetrazole ring. Its broadness and position can provide evidence for hydrogen bonding in the solid state.

C=O Stretching (Ketone): A strong, sharp absorption band typically found around 1700-1725 cm⁻¹ is characteristic of the ketone in the side chain.

C=O Stretching (Tetrazolone): The carbonyl group within the tetrazole ring also gives rise to a strong absorption, often observed in the 1650-1700 cm⁻¹ range.

C-N and N-N Stretching: The fingerprint region (1000-1600 cm⁻¹) contains multiple bands corresponding to the various stretching and bending vibrations of the tetrazole ring system. rsc.org

In the solid state, intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of another can lead to significant shifts in the N-H and C=O stretching frequencies compared to the gas phase or dilute solution. nih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the N=N and C-C backbone vibrations. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Tetrazolone Derivatives This table is based on data from analogous structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Citation |

| N-H (on tetrazole ring) | Stretching | 3000 - 3500 (often broad) | |

| C-H (aliphatic) | Stretching | 2850 - 3000 | rsc.org |

| C=O (ketone) | Stretching | 1700 - 1725 | semanticscholar.org |

| C=O (tetrazolone) | Stretching | 1650 - 1700 | rsc.org |

| C=N, N=N, C-N | Ring Stretching | 1000 - 1600 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The calculated exact mass for the molecular formula C₄H₆N₄O₂ is 142.0491 g/mol . HRMS techniques, such as those using Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with sub-ppm accuracy, unequivocally confirming the elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways of the protonated or deprotonated molecule. lifesciencesite.com For tetrazole derivatives, characteristic fragmentation patterns often involve the loss of stable small molecules like nitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com The fragmentation of 1-phenyl-4-allyl-tetrazolone, a related structure, has been shown to proceed through multiple pathways upon UV induction, including the elimination of N₂ or cleavage to form phenylisocyanate and allylazide. nih.gov Similar pathways can be anticipated for this compound under electron impact or electrospray ionization conditions, with fragmentation likely initiated at the tetrazole ring or the oxopropyl side chain. lifesciencesite.comresearchgate.net

X-ray Crystallography for Solid-State Structure, Tautomeric Forms, and Intermolecular Interactions (e.g., Hydrogen Bonding)

A key structural question for tetrazol-5-ones is the potential for tautomerism. The molecule can theoretically exist in several forms, including the 1H, 2H, and 4H keto forms, as well as a hydroxy form (5-hydroxytetrazole). researchgate.netepo.org Crystallographic studies on the parent 1H-tetrazol-5(4H)-one have confirmed that it exists as the keto tautomer in the solid state. psu.edu It is highly probable that this compound also adopts the keto form.

Furthermore, X-ray crystallography reveals the details of intermolecular interactions that dictate the crystal packing. In related substituted tetrazolones, strong intermolecular hydrogen bonds are commonly observed. psu.eduresearchgate.net Typically, the N-H proton of the tetrazole ring acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of centrosymmetric dimers or infinite chains. psu.eduacademie-sciences.fr These interactions are crucial for the stability of the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n→π* and π→π* transitions. The tetrazole ring itself possesses a π-electron system, and the carbonyl groups introduce non-bonding (n) electrons.

Studies on related 1,4-disubstituted tetrazolones show that the electronic absorption spectra are modestly dependent on solvent polarity. researchgate.net The primary absorption bands are typically assigned to π→π* transitions, sometimes with a degree of intramolecular charge transfer (ICT) character, depending on the substituents. researchgate.net The presence of the 2-oxopropyl group is not expected to introduce significant conjugation with the tetrazole ring, so its effect on the main absorption bands might be minimal compared to, for example, an aromatic substituent. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and assign the observed electronic transitions. uc.pt

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

The parent compound, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, CD spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. rsc.org

If a chiral center were introduced into the molecule, for instance by alkylation or reduction at the 2-oxopropyl side chain to create a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

For example, the absolute configuration of novel chiral α-tetrazole binaphthylazepine catalysts has been determined using a combination of CD spectroscopy and DFT calculations. mdpi.comnih.gov Similarly, CD spectroscopy has been used to monitor the binding of chiral ligands to metal ions, where changes in the CD signal indicate the formation of specific stoichiometric complexes. rsc.orgresearchgate.net Therefore, should chiral analogues of this compound be synthesized, CD spectroscopy would be an indispensable tool for their stereochemical characterization.

Advanced Research Applications of 4 2 Oxopropyl 1h Tetrazol 5 One Excluding Clinical Human Trials

Materials Science Applications

The unique structural characteristics of 4-(2-Oxopropyl)-1H-tetrazol-5-one make it a valuable precursor in the field of materials science. Its utility spans from the synthesis of new coordination complexes to the creation of energetic materials and functional polymers.

Coordination Chemistry and Metal Complexes as Ligands

In the domain of coordination chemistry, tetrazole derivatives are highly valued for their capacity to function as ligands, creating stable complexes with a range of metal ions. The tetrazole ring within this compound can coordinate to metal centers via its nitrogen atoms. Research on analogous tetrazole compounds has demonstrated their ability to act as either monodentate or bridging ligands, facilitating the creation of mononuclear, binuclear, or polymeric coordination complexes. researchgate.net

For example, investigations into 1-phenyltetrazol-5-olate (pto) have confirmed its ability to function as a monodentate ligand, attaching to a metal center through the N4 atom of the tetrazole ring in mononuclear structures. researchgate.net In alternative configurations, it can serve as a bridging ligand, coordinating through both the N3 and N4 atoms to produce binuclear complexes. researchgate.net The coordination behavior of these ligands is shaped by multiple factors, such as the specific metal ion, the substituents on the tetrazole ring, and the conditions of the reaction.

The interaction of this compound with various metal ions can result in complexes with a wide array of structural designs and characteristics. The oxopropyl group introduces an additional potential coordination point, which could enable the formation of more intricate and functional metal-organic frameworks (MOFs). The adaptability of tetrazole-based ligands is underscored by the wide variety of coordination compounds they can form. tuwien.at

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 1-phenyltetrazol-5-olate (pto) | Copper(II) | Monodentate (via N4) | Mononuclear | researchgate.net |

| 1-phenyltetrazol-5-olate (pto) | Copper(II) | Bridging (via N3 and N4) | Binuclear | researchgate.net |

| 5-(allylthio)-1-phenyl-1H-tetrazole (atpt) | Copper(I) | Tridentate N,N,(S-C3H5)-bridging | Dinuclear | lnu.edu.ua |

| 2-(1H-tetrazol-5-yl)-1H-indole (H2L) | Copper(II) | Monodentate (via tetrazole unit) | Mononuclear | nih.gov |

Energetic Materials Research

Tetrazole compounds are a focal point in the study of energetic materials, primarily due to their high nitrogen content and significant positive heats of formation, which are defining traits of high-energy-density materials (HEDMs). at.ua The abundance of nitrogen facilitates a substantial release of energy during decomposition, with the stable dinitrogen molecule (N₂) being a principal byproduct.

The research into tetrazole-based energetic materials aims to strike a balance between high performance, such as detonation velocity and pressure, and good thermal stability. While specific performance data for this compound are not widely published, studies on similar compounds offer a glimpse into the potential of this class of materials. For instance, isomeric pyrazole-tetrazoles have been synthesized and have demonstrated high densities and superior detonation characteristics. rsc.org The introduction of nitro groups or the formation of energetic salts can further augment these properties. rsc.orgresearchgate.net

The thermal stability of these materials is a crucial consideration for their safe handling and storage. The decomposition temperatures of tetrazole-based compounds can differ significantly based on their molecular structure and the presence of any coordinated metal ions. For example, energetic coordination compounds of 1-amino-tetrazol-5-one with transition metals such as cobalt, copper, zinc, and cadmium show decomposition temperatures between 292 °C and 327 °C. researchgate.net

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| H3NANP-5T | - | 8846 | 33.2 | rsc.org |

| Hydroxylammonium salt of H3NANP-5T | - | 9414 | 34.5 | rsc.org |

| Guanidinium salt of H3NANP-5T | - | 9088 | 33.9 | rsc.org |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | - | 7757 | 25.7 | frontiersin.org |

*Note: Data presented is for related energetic tetrazole compounds to illustrate the potential of this class of materials.

Polymer Chemistry and Functional Materials

The inclusion of a reactive functional group, like the vinyl group in 5-vinyl-1H-tetrazole, enables its use as a monomer for creating nitrogen-rich polymers. mdpi.com These polymers are gaining attention for their potential use in modern medicine and technology. mdpi.com Polymerization can be initiated by heat, resulting in the formation of poly(5-vinyltetrazole). mdpi.com

Although this compound lacks a vinyl group for direct polymerization, its oxopropyl side chain provides a location for chemical alteration. This functional group could be utilized to attach the tetrazole moiety to other polymer structures, thereby transferring the characteristics of the tetrazole ring—such as its high nitrogen content or coordinating capabilities—to the new material. Such functionalized polymers could have applications as energetic binders, flame retardants, or materials for sequestering metal ions.

Catalysis and Organocatalysis Research

The field of catalysis has advanced through the application of ligands that can effectively coordinate with metal centers to promote chemical reactions. Tetrazole-containing ligands have been investigated for this purpose. The nitrogen atoms of the tetrazole ring can bind to a metal catalyst, modifying its electronic and steric properties, which can consequently influence the catalyst's activity and selectivity.

While specific uses of this compound in catalysis are not well-documented, the wider category of tetrazole derivatives has been employed in a variety of catalytic systems. For example, bifunctional tetrazole-carboxylate ligands have been utilized to build coordination complexes that show catalytic activity. scielo.br The pairing of a tetrazole ring with another functional group, like a carboxylic acid, can produce ligands with adjustable properties for targeted catalytic functions.

In the area of organocatalysis, small organic molecules are used to catalyze reactions. Although there is no direct proof of this compound being used as an organocatalyst, its structure possesses features that could be harnessed. For instance, the acidic proton on the tetrazole ring and the carbonyl group in the side chain could potentially engage in hydrogen bonding or other non-covalent interactions to activate substrates in a reaction.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates chemical systems made up of a distinct number of molecules held together by non-covalent intermolecular forces. A key aspect of this field is the capacity of molecules to self-assemble into well-defined, ordered structures.

Tetrazole derivatives have proven to be effective building blocks for creating supramolecular assemblies. researchgate.netuq.edu.au The tetrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which guide the self-assembly process. researchgate.netuq.edu.au Research on peptide-derived compounds with 1,5-disubstituted tetrazoles has indicated that the supramolecular structure is mainly governed by O···H, N···H, C···H, and π-stacking interactions. researchgate.net

The structure of this compound, with its capacity for hydrogen bonding through the N-H group and the carbonyl oxygen, along with potential π-stacking interactions involving the tetrazole ring, positions it as a promising candidate for forming supramolecular structures. These self-assembled systems could be applied in areas like molecular recognition and the creation of new functional materials. The combination of different non-covalent interactions can result in a variety of supramolecular arrangements. researchgate.net

Future Research Directions and Unexplored Avenues for 4 2 Oxopropyl 1h Tetrazol 5 One

Exploration of Novel and More Efficient Synthetic Routes

The development of efficient, scalable, and environmentally benign synthetic methodologies is paramount. While classical syntheses for tetrazole derivatives exist, modern synthetic organic chemistry offers numerous avenues for improvement. chalcogen.ro Future work should focus on adapting contemporary techniques to the synthesis of 4-(2-Oxopropyl)-1H-tetrazol-5-one.

Potential modern synthetic strategies include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-tetrazole reaction, offer a highly efficient means to generate molecular complexity in a single step from simple starting materials. nih.govresearchgate.net Exploring an MCR pathway could provide rapid access to the target compound and a library of its derivatives.

Flow Chemistry: Continuous flow reactors provide significant advantages over batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. researchgate.net Investigating a flow-based synthesis could lead to higher yields and purity while minimizing hazardous intermediates.

Nanocatalysis: The use of heterogeneous nanocatalysts in organic synthesis has gained traction due to high efficiency, selectivity, and catalyst recyclability. researchgate.net Research into magnetically separable or polymer-supported nanocatalysts could establish a greener and more economical synthetic route.

Microwave-Assisted Synthesis: Ultrasound and microwave irradiation are known to accelerate reaction rates in organic synthesis. researchgate.net A sonochemical or microwave-assisted approach could drastically reduce reaction times for the formation of the tetrazolone ring.

Table 1: Comparison of Potential Synthetic Routes

| Method | Potential Advantages | Key Research Question |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. | Can a convergent, one-pot MCR be designed using precursors to the 2-oxopropyl side chain? |

| Flow Chemistry | Improved safety, precise control, enhanced scalability, higher purity. | Can the cycloaddition or cyclization step be efficiently performed in a continuous flow microreactor? researchgate.net |

| Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions, green chemistry. researchgate.net | What type of nanocatalyst (e.g., ZrP2O7, supported copper) is most effective for the key bond-forming steps? |

| Microwave/Ultrasound Synthesis | Dramatically reduced reaction times, improved yields. researchgate.net | Can microwave or ultrasonic energy effectively promote the cyclization to form the tetrazolone ring? |

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The molecular architecture of this compound features multiple reactive sites: the tetrazolone ring (with its acidic N-H proton and carbonyl group) and the 2-oxopropyl side chain (with its ketone functionality and adjacent α-protons). A significant research avenue is the systematic exploration of the chemoselective reactions of these groups.

Future investigations should aim to:

Map Side-Chain Reactivity: Systematically study classic ketone chemistry—such as reduction, reductive amination, Wittig olefination, and aldol (B89426) condensation—on the 2-oxopropyl group. The key challenge will be to achieve these transformations while preserving the integrity of the tetrazolone ring.

Explore Ring Chemistry: Investigate reactions involving the tetrazolone moiety, such as N-alkylation or N-arylation at the N-1 position, and reactions of the ring's carbonyl group.

Control Selectivity: Develop selective conditions that allow for predictable functionalization of either the ring or the side chain. This could involve the use of protecting groups or the careful selection of reagents and catalysts that differentiate between the two carbonyl groups.

Study Thermal Stability and Decomposition: The thermal stability of 5-substituted-1H-tetrazoles can be influenced by reaction conditions and heating methods. researchgate.netnih.gov A thorough study of the thermal decomposition pathways of this compound could reveal novel rearrangement or fragmentation reactions, potentially leading to the synthesis of other heterocyclic systems. nih.gov

Development of Advanced In Situ Spectroscopic and Microscopic Characterization Techniques

To fully understand and optimize the synthesis and subsequent reactions of this compound, the application of advanced analytical techniques is crucial. In situ monitoring provides real-time data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters.

Future research should employ:

In Situ Spectroscopy: Techniques like FT-IR, Raman, and NMR spectroscopy can be integrated directly into reaction vessels (including flow reactors) to monitor the consumption of reactants and the formation of products in real time. jmchemsci.comresearchgate.netnih.gov This would enable rapid reaction optimization and provide deep mechanistic insights.

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can help identify and characterize novel products and intermediates formed during reactivity studies.

X-ray Crystallography: For solid derivatives or metal complexes, single-crystal X-ray diffraction is indispensable for unambiguously determining three-dimensional molecular structures, which is crucial for understanding intermolecular interactions and reactivity. mdpi.com

Scanning Electron Microscopy (SEM): When integrating the compound into nanomaterials, SEM would be essential for characterizing the morphology and dispersion of the resulting hybrid materials.

Integration into Hybrid Functional Materials and Nanomaterials

The high nitrogen content and presence of multiple potential coordination sites (four ring nitrogens, two carbonyl oxygens) make tetrazole derivatives excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com The unique bifunctionality of this compound—a robust heterocyclic core and a reactive ketone side chain—makes it a promising building block for advanced materials.

Unexplored avenues in this area include:

Coordination Polymers and MOFs: Using the compound as a primary or secondary building block to synthesize novel MOFs. The ketone group on the side chain could remain available for post-synthesis modification, allowing for the creation of functional pores within the framework.

Functionalized Nanoparticles: Covalently attaching the molecule to the surface of nanoparticles (e.g., silica, gold, or magnetic nanoparticles) via its side chain. This could impart new properties to the nanoparticles, such as enhanced dispersibility or specific binding capabilities.

Polymer Chemistry: Employing the molecule as a monomer or a functional pendant group in polymerization reactions. The resulting nitrogen-rich polymers could have applications as high-energy materials or selective gas capture agents. lifechemicals.com

Theoretical Predictions for Novel Analogues with Tailored Chemical Properties

Computational chemistry provides a powerful toolkit for predicting the properties of molecules before their synthesis, saving significant time and resources. iosrjournals.org Applying theoretical methods to this compound and its hypothetical derivatives can guide synthetic efforts toward molecules with desired characteristics.

Future computational studies could focus on:

DFT Calculations: Using Density Functional Theory (DFT) to calculate the molecule's geometric parameters, electronic structure (HOMO-LUMO gap), vibrational frequencies (for comparison with IR/Raman spectra), and NMR chemical shifts. iosrjournals.orgamanote.com

Reactivity Indices: Predicting sites of electrophilic and nucleophilic attack to better understand and control its reactivity patterns.

Virtual Screening of Analogues: Creating a virtual library of analogues by modifying the side chain (e.g., changing the chain length, adding substituents, or replacing the ketone with other functional groups). Theoretical calculations can then be used to predict how these modifications would affect key properties. nih.govbiorxiv.org

Table 2: Theoretical Predictions for Guiding Synthesis of Novel Analogues

| Property to Predict | Computational Method | Potential Application/Benefit |

|---|---|---|

| Molecular Geometry & Stability | DFT Optimization | Predicting the most stable tautomers and conformers. iosrjournals.org |

| Electronic Properties (HOMO/LUMO) | DFT, Time-Dependent DFT | Assessing kinetic stability and predicting electronic transitions. nih.gov |

| Reactivity & Selectivity | Fukui Functions, Molecular Electrostatic Potential | Identifying the most reactive sites for targeted chemical modification. |

| Coordination Affinity | Molecular Docking, Binding Energy Calculations | Screening analogues for their potential as ligands in MOFs or metal complexes. mdpi.com |

| Spectroscopic Signatures | DFT (NMR/IR Calculations) | Aiding in the characterization and structural confirmation of newly synthesized compounds. amanote.com |

Applications in Bio-orthogonal Chemical Systems (Purely chemical transformations)

Bioorthogonal chemistry involves reactions that can proceed in complex chemical environments without interfering with native functional groups. acs.orgsemanticscholar.org While often applied in biological systems, the principles are highly valuable for purely chemical transformations, enabling precise molecular ligation.

Unexplored applications for this compound in this domain include:

Photo-Click Chemistry: Certain tetrazoles can undergo a photo-activated [3+2] cycloaddition with alkenes. acs.orgsemanticscholar.org This "photo-click" reaction is a powerful bioorthogonal tool. Research is needed to determine if this compound possesses the necessary photochemical reactivity. If so, it could be used for spatiotemporally controlled chemical ligations.

Installation of Bio-orthogonal Handles: The 2-oxopropyl side chain is an ideal site for introducing other bioorthogonal functionalities. For example, it could be chemically modified to incorporate a terminal alkyne, an azide (B81097), a strained alkene (like trans-cyclooctene), or a bicyclononyne (BCN). acs.org This would transform the molecule into a versatile building block capable of participating in highly efficient and selective ligation reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or the extremely rapid tetrazine ligation. acs.orgnih.gov This would allow the tetrazolone scaffold to be precisely and covalently attached to other molecules or materials in a controlled manner.

Interdisciplinary Research Opportunities

The exploration of this compound is inherently interdisciplinary, lying at the crossroads of several scientific fields. Future progress will be driven by collaborations that bridge traditional boundaries.

Organic Synthesis and Materials Science: Synthetic chemists can develop novel routes to the molecule and its analogues (8.1), which can then be used by materials scientists to create new functional polymers, MOFs, and hybrid nanomaterials (8.4). lifechemicals.com

Physical and Computational Chemistry: Physical chemists can use advanced spectroscopic techniques to characterize the compound and its reactions in real time (8.3), while computational chemists can provide the theoretical models to interpret these findings and predict new molecular designs (8.5). iosrjournals.org

Chemical Engineering and Analytical Chemistry: Chemical engineers can translate optimized synthetic protocols into scalable and efficient continuous flow processes (8.1), supported by the development of new in-line analytical monitoring techniques (8.3).

Supramolecular and Bio-orthogonal Chemistry: Investigations into the molecule's reactivity (8.2) and its potential for modification (8.6) can lead to its use in creating complex, self-assembled systems or as a tool for precise molecular construction in complex chemical environments.

By pursuing these unexplored avenues, the scientific community can fully elucidate the fundamental chemistry and unlock the potential applications of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Oxopropyl)-1H-tetrazol-5-one, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves condensation reactions between tetrazole precursors and ketone derivatives. A validated approach includes refluxing in PEG-400 with a heterogeneous catalyst (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour. Post-synthesis, purification via hot-water washing and recrystallization in aqueous acetic acid enhances purity . Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Bleaching Earth Clay |

| Solvent | PEG-400 |

| Temperature | 70–80°C |

| Reaction Time | 1 hour |

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., methylene groups adjacent to the oxopropyl moiety) and mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for the tetrazole ring .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

- Methodological Answer : Stability is pH-sensitive. Store under inert conditions (argon atmosphere) at –20°C in anhydrous solvents (e.g., DMSO-d₆). Monitor degradation via TLC or HPLC, as the oxopropyl group may undergo hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps, focusing on the tetrazole N–H and carbonyl oxygen as reactive sites. Compare activation energies for substitutions at the oxopropyl group versus the tetrazole ring. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying temperatures) .

Q. What strategies resolve contradictions in reported bioactivity data for tetrazole derivatives like this compound?

- Methodological Answer :

- Systematic Replication : Reproduce assays under standardized conditions (e.g., fixed pH, solvent, and cell lines).

- Meta-Analysis : Use statistical tools (ANOVA) to compare bioactivity datasets from multiple studies, accounting for variables like impurity levels (>95% purity required).

- Mechanistic Studies : Probe interactions with biological targets (e.g., enzyme inhibition assays) to identify structure-activity relationships .

Q. How does polymorphism in this compound affect its physicochemical properties?

- Methodological Answer :

- Crystallographic Screening : Use SHELXD to solve crystal structures of different polymorphs.

- Thermal Analysis : Compare melting points and decomposition profiles via TGA-DSC.

- Dissolution Testing : Measure solubility differences in simulated biological fluids (e.g., PBS at pH 7.4).

Example Data :

| Polymorph | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| Form I | 152–154 | 3.2 |

| Form II | 147–149 | 5.8 |

Methodological Notes

- Avoid Commercial Sources : Prioritize in-house synthesis over commercial vendors to ensure purity and reproducibility.

- Data Validation : Cross-reference spectral data with literature (e.g., ChemSpider or PubChem entries) and report deviations in supplementary materials.

- Ethical Reporting : Disclose any solvent residues or byproducts detected via GC-MS in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.